molecular formula C35H57NO2 B107937 3-(4-Octylphenethyl)-fingolimod CAS No. 851039-24-2

3-(4-Octylphenethyl)-fingolimod

Cat. No.: B107937
CAS No.: 851039-24-2
M. Wt: 523.8 g/mol
InChI Key: YRSXESKDUWORBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Octylphenethyl)-fingolimod is a synthetic compound known for its immunosuppressive properties. It is commonly referred to as Fingolimod hydrochloride in scientific literature.

Mechanism of Action

Target of Action

The primary target of 3-(4-Octylphenethyl)-fingolimod, also known as 2-amino-2-[2-[4-octyl-3-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol, is Sphingosine kinase 1 (SphK1) . SphK1 is a key enzyme that catalyzes the conversion of sphingosine (Sph) to sphingosine 1-phosphate (S1P), maintaining the dynamic balance of sphingolipid-rheostat in cells and participating in cell growth and death, proliferation and migration, vasoconstriction and remodeling, inflammation and metabolism .

Mode of Action

The compound interacts with its target, SphK1, by inhibiting its activity . This interaction disrupts the conversion of sphingosine to sphingosine 1-phosphate, thereby affecting the balance of sphingolipid-rheostat in cells .

Biochemical Pathways

The inhibition of SphK1 affects various biochemical pathways. It disrupts the balance of sphingolipid-rheostat in cells, which in turn influences cell growth and death, proliferation and migration, vasoconstriction and remodeling, inflammation and metabolism .

Pharmacokinetics

It is known that the compound partitions significantly in central nervous tissue . This suggests that the compound may have good bioavailability and can cross the blood-brain barrier.

Result of Action

The inhibition of SphK1 by this compound results in a disruption of the balance of sphingolipid-rheostat in cells . This can lead to changes in cell growth and death, proliferation and migration, vasoconstriction and remodeling, inflammation and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Octylphenethyl)-fingolimod involves multiple steps. One common method starts with the alkylation of 4-octylphenol with 2-bromoethylbenzene to form 4-octyl-3-[2-(4-octylphenyl)ethyl]phenol. This intermediate is then subjected to a Mannich reaction with formaldehyde and ammonia to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Octylphenethyl)-fingolimod undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

3-(4-Octylphenethyl)-fingolimod has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its synthetic origin and specific immunosuppressive properties. Unlike natural immunosuppressants, it offers a more controlled and predictable pharmacological profile .

Properties

IUPAC Name

2-amino-2-[2-[4-octyl-3-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H57NO2/c1-3-5-7-9-11-13-15-30-17-19-31(20-18-30)21-24-34-27-32(25-26-35(36,28-37)29-38)22-23-33(34)16-14-12-10-8-6-4-2/h17-20,22-23,27,37-38H,3-16,21,24-26,28-29,36H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSXESKDUWORBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC2=C(C=CC(=C2)CCC(CO)(CO)N)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H57NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851039-24-2
Record name 3-(4-Octylphenethyl)-fingolimod
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QX5UH6MBE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.